Padac
Overview
Description
Pyridine-2-azo-p-dimethylaniline cephalosporin, commonly referred to as Padac, is a chromogenic reagent used primarily in the detection of beta-lactamase activity. This compound is notable for its color change from purple to yellow upon cleavage of its beta-lactam ring, making it a valuable tool in microbiological and biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Padac involves the reaction of pyridine-2-azo-p-dimethylaniline with a cephalosporin derivative. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the successful formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Padac undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction of this compound can yield different reduced forms, depending on the reagents and conditions used.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.
Scientific Research Applications
Padac has a wide range of scientific research applications, including:
Chemistry: Used as a chromogenic reagent in the detection of beta-lactamase activity, which is crucial in studying antibiotic resistance.
Biology: Employed in biochemical assays to monitor enzyme activity and protein interactions.
Medicine: Utilized in diagnostic tests to detect bacterial infections and assess the efficacy of beta-lactam antibiotics.
Industry: Applied in quality control processes to ensure the purity and potency of pharmaceutical products.
Mechanism of Action
The mechanism of action of Padac involves the cleavage of its beta-lactam ring by beta-lactamase enzymes. This cleavage results in a color change from purple to yellow, which can be easily detected visually or spectrophotometrically. The molecular targets of this compound are the beta-lactamase enzymes, which hydrolyze the beta-lactam ring, leading to the observed color change .
Comparison with Similar Compounds
Padac is compared with other chromogenic cephalosporins such as nitrocefin and cephacetrile. While all these compounds serve as beta-lactamase substrates, this compound exhibits unique properties:
Nitrocefin: Known for its potent activity against Streptococcus faecalis and rapid color change, but it is affected by the protein content of specimens.
Cephacetrile: Exhibits slower hydrolysis rates compared to this compound and nitrocefin.
This compound: Offers a balance between hydrolysis rate and stability, making it a promising alternative for beta-lactamase diagnostic testing.
Similar Compounds
- Nitrocefin
- Cephacetrile
- CENTA (Chromogenic cephalosporin)
This compound’s unique combination of stability and reactivity makes it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
(6R,7R)-3-[[2-[[4-(dimethylamino)phenyl]diazenyl]pyridin-1-ium-1-yl]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4S2/c1-31(2)19-10-8-18(9-11-19)29-30-21-7-3-4-12-32(21)15-17-16-39-26-23(25(35)33(26)24(17)27(36)37)28-22(34)14-20-6-5-13-38-20/h3-13,23,26H,14-16H2,1-2H3,(H-,28,34,36,37)/t23-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHBECOAGZMTFE-ZEQKJWHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=[N+]2CC3=C(N4C(C(C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=[N+]2CC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228160 | |
Record name | Pyridine-2-azo-4-dimethylaniline cephalosporin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77449-91-3 | |
Record name | Pyridine-2-azo-4-dimethylaniline cephalosporin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077449913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine-2-azo-4-dimethylaniline cephalosporin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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